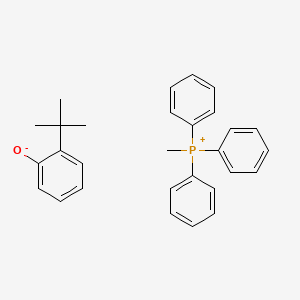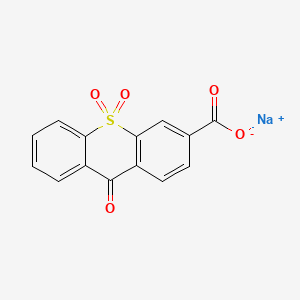
9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide is a chemical compound with the molecular formula C14H8NaO5S It is a derivative of thioxanthene, characterized by the presence of a carboxylate group and a sodium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide typically involves the oxidation of thioxanthene derivatives. One common method includes the reaction of thioxanthene with strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thioxanthene precursor.
Substitution: The carboxylate group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Functionalized thioxanthene compounds.
Scientific Research Applications
9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other thioxanthene derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide
- 9-Oxo-9H-thioxanthene-3-carbonitrile 10,10-dioxide
Comparison
Compared to its similar compounds, 9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide is unique due to the presence of the sodium ion, which can influence its solubility and reactivity. Additionally, the carboxylate group provides different chemical properties compared to the carboxamide and carbonitrile groups, making it suitable for specific applications in research and industry.
Properties
CAS No. |
51762-61-9 |
|---|---|
Molecular Formula |
C14H7NaO5S |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
sodium;9,10,10-trioxothioxanthene-3-carboxylate |
InChI |
InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-11(9)20(18,19)12-7-8(14(16)17)5-6-10(12)13;/h1-7H,(H,16,17);/q;+1/p-1 |
InChI Key |
PSQKJPZCKHRORW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


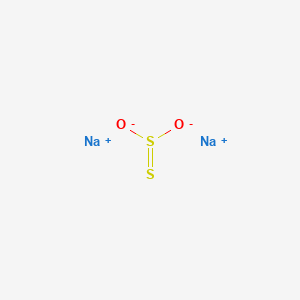
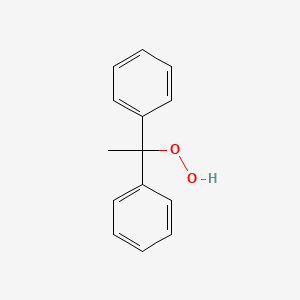
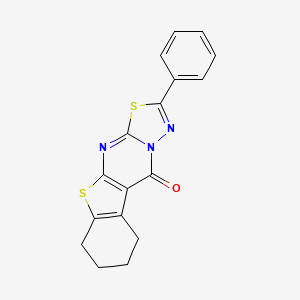
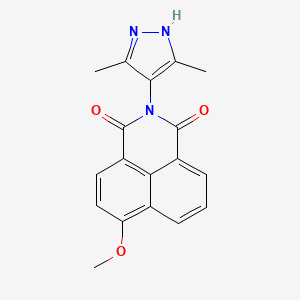



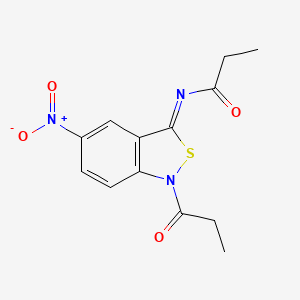
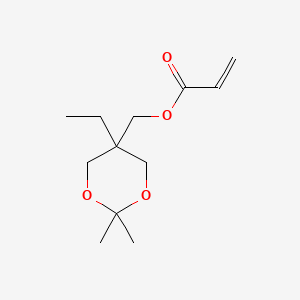
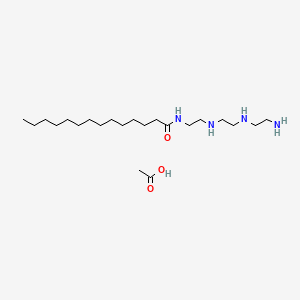

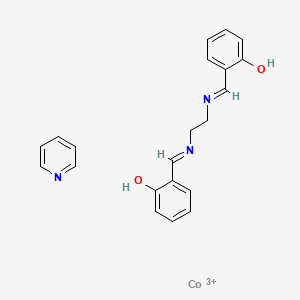
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
